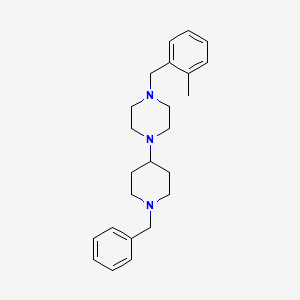![molecular formula C21H21N3O2 B6095051 2-{5-[(3-phenyl-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6095051.png)
2-{5-[(3-phenyl-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[(3-phenyl-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers interested in studying various biological systems.
作用機序
The exact mechanism of action of 2-{5-[(3-phenyl-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in GABAergic neurotransmission, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to inhibit the reuptake of norepinephrine and dopamine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which may contribute to its anxiolytic effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor, which may contribute to its antidepressant effects. In addition, this compound has been shown to increase the production of anti-inflammatory cytokines and decrease the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 2-{5-[(3-phenyl-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol in lab experiments is its wide range of biochemical and physiological effects, which makes it a versatile tool for studying various biological systems. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-{5-[(3-phenyl-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol. One direction is to further investigate its mechanism of action, particularly with regard to its effects on the GABA-A receptor. Another direction is to explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders and pain and inflammatory disorders. Finally, there is a need for further research on the safety and toxicity of this compound, particularly with regard to its potential for off-target effects.
合成法
The synthesis of 2-{5-[(3-phenyl-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol involves the reaction of 4-hydroxybenzaldehyde with 3-phenyl-1-piperidinylcarboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with 2-chloro-5-nitrophenol to yield this compound.
科学的研究の応用
2-{5-[(3-phenyl-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a potential therapeutic agent for the treatment of psychiatric disorders. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammatory disorders.
特性
IUPAC Name |
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-11-5-4-10-17(20)18-13-19(23-22-18)21(26)24-12-6-9-16(14-24)15-7-2-1-3-8-15/h1-5,7-8,10-11,13,16,25H,6,9,12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUDUXIHJMZVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-propyl-1-piperazinyl)carbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6094969.png)
![9-methoxy-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6094972.png)
![1-cyclopentyl-4-(3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperazinone](/img/structure/B6094981.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094989.png)
![10-[2-(2-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6094992.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-[4-(1H-tetrazol-1-yl)phenoxy]propanamide](/img/structure/B6095000.png)

![4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide](/img/structure/B6095016.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6095024.png)

![N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6095044.png)
![7-[(5-isoxazol-5-yl-2-furyl)sulfonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095057.png)
![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B6095059.png)
![(3-fluoro-4-methoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6095069.png)
